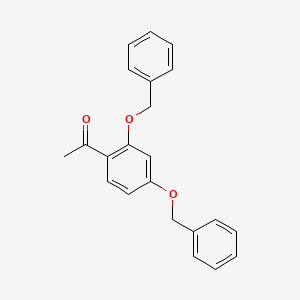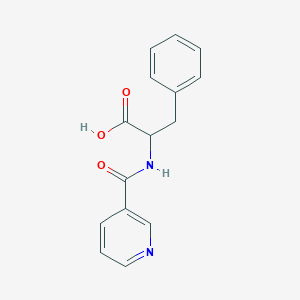
3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid
Descripción general
Descripción
3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid is a chemical compound with the IUPAC name N-(3-pyridinylcarbonyl)phenylalanine . It has a molecular weight of 270.29 .
Molecular Structure Analysis
The InChI code for 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid is 1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid is 270.29 .Aplicaciones Científicas De Investigación
Use in Organic Chemistry
Summary of the Application
“3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid” is a compound used in organic chemistry. It has a molecular weight of 270.29 and is typically stored at room temperature .
Methods of Application
The compound is typically used in its powder form . However, the specific methods of application or experimental procedures would depend on the context of the research.
Use in Biological Research
Summary of the Application
This compound has been used in the synthesis of new N, N -disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .
Methods of Application
The compound was synthesized from N -phenyl- N -thiocarbamoyl-β-alanine by the Hantzsch method .
Results or Outcomes
Some of the synthesized compounds exhibited discrete antimicrobial activity. Additionally, a compound similar to “3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid”, namely “3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid”, was found to promote rapeseed growth and to increase seed yield and oil content .
Use in Synthesis of Highly Functionalized Compounds
Summary of the Application
This compound has been used in the synthesis of new highly functionalized compounds .
Methods of Application
The compound was used in the synthesis of various complex compounds .
Results or Outcomes
The most active compounds were those that contain a 3-phenyl-3-oxo-propenyl group or a phenylthio group at the C-5 position . Various 5-substituted 6-phenyl-3(2H)-pyridazinone were tested for their antiplatelet activity .
Use in Pharmacological Research
Summary of the Application
“3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid” has been used in pharmacological research .
Methods of Application
The compound was used in the synthesis of various derivatives that exhibited diversified pharmacological activities .
Results or Outcomes
Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Propiedades
IUPAC Name |
3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPRUJKMRILRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319846 | |
| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid | |
CAS RN |
36724-78-4 | |
| Record name | N-(3-Pyridinylcarbonyl)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36724-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 351308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC351308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


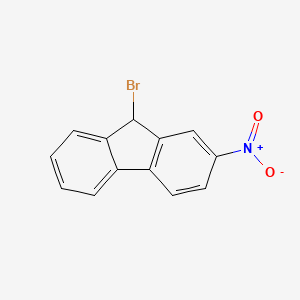
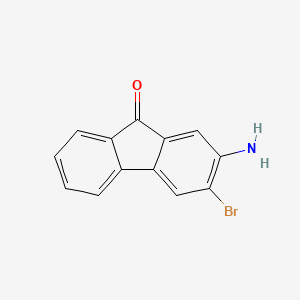
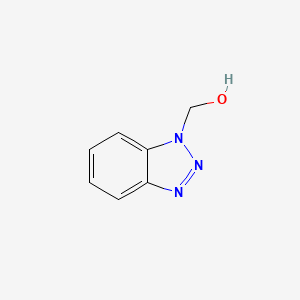
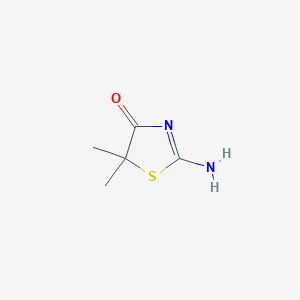
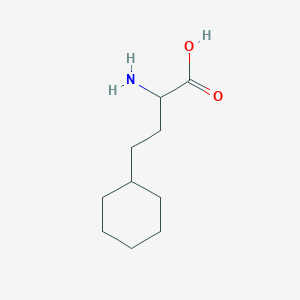
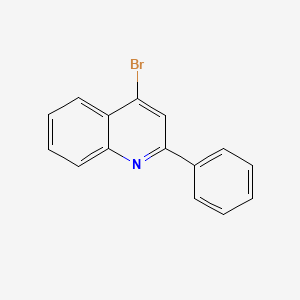
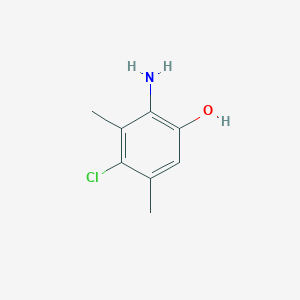
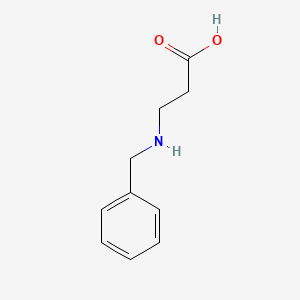
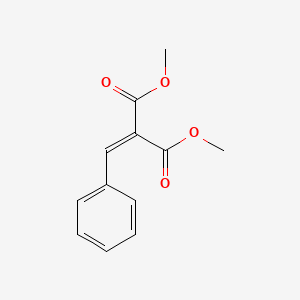
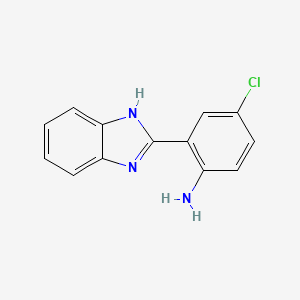
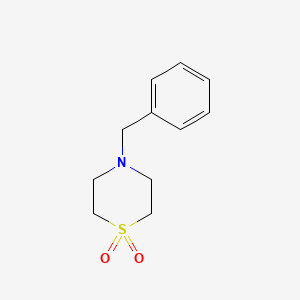
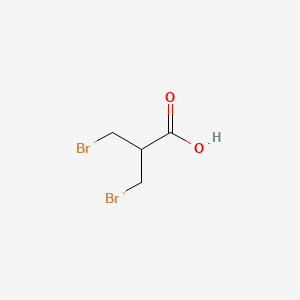
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
